molecular formula C8H10N4O2 B085645 3-Semicarbazidobenzamide CAS No. 122-49-6

3-Semicarbazidobenzamide

Cat. No.: B085645
CAS No.: 122-49-6
M. Wt: 194.19 g/mol
InChI Key: YKPHVZILPQWMNS-UHFFFAOYSA-N
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Description

3-Semicarbazidobenzamide is an organic compound with the molecular formula C8H10N4O2 It is a derivative of benzamide, where the amide group is substituted with a semicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Semicarbazidobenzamide typically involves the reaction of 3-aminobenzamide with semicarbazide. The reaction is usually carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows: [ \text{3-Aminobenzamide} + \text{Semicarbazide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of a catalytic system to enhance the reaction rate and yield. The reaction can be performed in a continuous flow reactor to ensure consistent product quality and high throughput.

Types of Reactions:

    Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form semicarbazones. This reaction is facilitated by the presence of the semicarbazide group, which reacts with the carbonyl group of aldehydes or ketones.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to condensation reactions.

Common Reagents and Conditions:

    Condensation Reactions: Typically, an acidic or basic catalyst is used to facilitate the reaction. Common conditions include room temperature to moderate heating.

    Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products:

    Semicarbazones: Formed from the reaction with aldehydes and ketones.

    Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

3-Semicarbazidobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antimicrobial and anticancer agents.

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 3-Semicarbazidobenzamide involves its interaction with specific molecular targets, such as enzymes. The semicarbazide group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the semicarbazide group.

    Semicarbazide: A simpler compound that contains the semicarbazide moiety but lacks the benzamide structure.

    Semicarbazones: Compounds formed from the reaction of semicarbazide with aldehydes or ketones.

Uniqueness: 3-Semicarbazidobenzamide is unique due to the presence of both the benzamide and semicarbazide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

IUPAC Name

3-(2-carbamoylhydrazinyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-7(13)5-2-1-3-6(4-5)11-12-8(10)14/h1-4,11H,(H2,9,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHVZILPQWMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NNC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122-49-6
Record name 2-[3-(Aminocarbonyl)phenyl]hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Semicarbazidobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-semicarbazidobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-SEMICARBAZIDOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UZP5WU31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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